Benzyl phenyl sulfide
Description
Overview of Benzyl (B1604629) Phenyl Sulfide (B99878) as a Chemical Compound
Benzyl phenyl sulfide, with the chemical formula C₁₃H₁₂S, is an aromatic sulfide characterized by a sulfur atom bridging a benzyl group and a phenyl group. nih.gov At room temperature, it exists as a pale yellow to white crystalline solid. nih.gov Its molecular structure gives rise to specific physical and chemical properties that make it a valuable reagent and building block in organic synthesis.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂S |
| Molecular Weight | 200.30 g/mol |
| Melting Point | 40-44 °C |
| Boiling Point | 197 °C at 27 mmHg |
| Density | ~1.1 g/cm³ |
| Refractive Index | ~1.626 |
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Significance of this compound in Organic Chemistry
The significance of this compound in organic chemistry is multifaceted. It serves as a key substrate in a variety of chemical transformations, making it a valuable tool for synthetic chemists. Its sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are themselves important functional groups in medicinal chemistry and materials science. rsc.orgfigshare.com The controlled oxidation of this compound to benzyl phenyl sulfoxide, without further oxidation to the sulfone, has been a subject of considerable research. sphinxsai.com
Furthermore, the C-S bonds in this compound can be cleaved under specific conditions, and the benzylic C-H bond can be functionalized, opening avenues for the synthesis of a diverse range of organic molecules. researcher.life For instance, palladium-catalyzed activation of the benzylic C(sp³)-H bond can lead to the formation of benzaldehydes. researcher.life The compound is also utilized in the development and evaluation of new synthetic methodologies, including novel catalytic systems for C-S bond formation. researcher.life Researchers have explored its use in copper-catalyzed cross-coupling reactions and in reactions employing ionic liquids as green catalysts. researcher.liferesearchgate.net
Historical Context of this compound Research
Early investigations into the chemistry of this compound can be traced back to the mid-20th century. A notable early study published in The Journal of Organic Chemistry in 1957 explored the metalation of this compound and its corresponding sulfone using n-butyllithium, indicating an early interest in its reactivity and potential for functionalization. acs.org Throughout the latter half of the 20th century and into the 21st, research involving this compound has evolved significantly. Initial studies often focused on its fundamental reactions, such as oxidation and pyrolysis. figshare.com More recent research has expanded to its application in catalysis, surface science, and the synthesis of complex molecules. researcher.liferesearchgate.net The development of modern analytical techniques, such as NMR spectroscopy and X-ray crystallography, has enabled a deeper understanding of its structure and reactivity, facilitating its use in increasingly sophisticated synthetic strategies. researcher.life
Detailed Research Findings
Synthesis of this compound
The traditional and most common method for synthesizing this compound involves the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl bromide or benzyl chloride) and a thiophenol salt. researchgate.net
Classic Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
|---|
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In recent years, a focus on developing more environmentally friendly and efficient synthetic routes has led to the exploration of various catalytic systems. These include copper-catalyzed reactions using dithiocarbamates as a sulfur source, which avoids the use of foul-smelling thiols. researcher.life Another innovative approach involves the use of dual-functional ionic liquids to catalyze the reaction between thioanisole (B89551) and benzyl alcohol, presenting a greener alternative to traditional methods. researchgate.net
Key Reactions of this compound
The reactivity of this compound is dominated by transformations involving the sulfur atom and the adjacent benzylic position.
Oxidation: The sulfur atom in this compound can be selectively oxidized to form either benzyl phenyl sulfoxide or benzyl phenyl sulfone, depending on the oxidant and reaction conditions. rsc.orgfigshare.com This transformation is of significant interest as sulfoxides and sulfones are important pharmacophores.
Spectroscopic Data of this compound and its Oxidation Products
| Compound | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | Key IR Absorptions (cm⁻¹) |
|---|---|---|---|
| This compound | 7.35-7.15 (m, 10H), 4.15 (s, 2H) | 137.9, 135.9, 129.0, 128.6, 128.5, 127.1, 126.9, 38.5 | Not explicitly detailed in search results |
| Benzyl Phenyl Sulfoxide | 7.55-7.42 (m, 2H), 7.36-7.17 (m, 3H), 7.11-6.63 (m, 5H), 3.98 (s, 2H) | 142.59, 130.83, 130.26, 128.87, 128.57, 128.24, 128.15, 124.21, 63.44 | ~1040-1090 (S=O stretch) |
This table is interactive. Users can sort and filter the data. Note: Specific shifts and patterns can vary based on the solvent and spectrometer frequency.
Pyrolysis and C-S Bond Cleavage: At elevated temperatures, this compound undergoes pyrolysis, leading to a variety of products through free-radical mechanisms. rsc.org Additionally, catalytic methods have been developed to achieve C-S bond cleavage under milder conditions, enabling the use of this compound as a precursor for other functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzylsulfanylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
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InChI Key |
LKMCJXXOBRCATQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
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Molecular Formula |
C13H12S | |
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DSSTOX Substance ID |
DTXSID50232172 | |
| Record name | Benzyl phenyl sulphide | |
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Molecular Weight |
200.30 g/mol | |
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Physical Description |
Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |
| Record name | Benzyl phenyl sulfide | |
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CAS No. |
831-91-4 | |
| Record name | Benzyl phenyl sulfide | |
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| Record name | Benzyl phenyl sulfide | |
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| Record name | BENZYL PHENYL SULFIDE | |
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| Record name | Benzyl phenyl sulphide | |
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| Record name | BENZYL PHENYL SULFIDE | |
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Synthetic Methodologies for Benzyl Phenyl Sulfide and Its Derivatives
Conventional Synthetic Routes
Traditional methods for the synthesis of benzyl (B1604629) phenyl sulfide (B99878) often rely on fundamental organic reactions that have been refined over many years. These routes are generally robust and applicable to a wide range of substrates.
Nucleophilic Reaction of Thiophenol with Benzyl Chlorides or Benzyl Alcohols
A primary and widely utilized method for synthesizing benzyl phenyl sulfide is the nucleophilic substitution reaction between a thiolate and a benzyl halide, a process analogous to the Williamson ether synthesis. masterorganicchemistry.comvanderbilt.edubrainkart.comjove.com In this SN2 reaction, thiophenol is first deprotonated by a base to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic benzylic carbon of a benzyl chloride, displacing the chloride and forming the desired thioether. jove.com
The reaction of thiophenols with benzyl alcohols also serves as a route to benzyl phenyl sulfides. researchgate.netresearcher.liferesearchgate.netresearchgate.net This transformation typically requires activation of the benzyl alcohol's hydroxyl group to create a better leaving group, often facilitated by acidic conditions. beilstein-journals.org
Table 1: Examples of Nucleophilic Substitution for this compound Synthesis This table is interactive. Users can sort and filter the data.
| Thiol Reactant | Benzyl Reactant | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophenol | Benzyl chloride | Sodium hydroxide | Not specified | Not specified | jove.com |
| Thiophenol | Benzyl bromide | None | None | 96 | researchgate.net |
| Thiophenol | Benzyl alcohol | Dual functional ionic liquids | Not specified | Good to Excellent | researchgate.netresearcher.life |
| Thiophenol | Benzyl alcohol | [Fe(Phen)3]3+ | Aqueous methanol (B129727) | 92 (sulfoxide) | sphinxsai.com |
Reactions of Thiophenols with Aryl Halides over Base Catalysts
The synthesis of diaryl sulfides, a class of compounds that includes derivatives of this compound, can be achieved through the Ullmann condensation. researchgate.netwikipedia.org This reaction involves the copper-promoted coupling of a thiophenol with an aryl halide in the presence of a base. researchgate.netwikipedia.org While traditionally requiring harsh conditions, modern variations have been developed that proceed under milder temperatures with the use of appropriate ligands and soluble copper catalysts. wikipedia.orgorganic-chemistry.orgnih.gov For instance, the use of a catalytic amount of copper iodide (CuI) can effectively catalyze the C-S bond formation between aryl iodides and thiophenols. organic-chemistry.org
Reactions of Thiophenols with Benzyl Alcohols Catalyzed by Lewis Acids
Lewis acids are effective catalysts for the synthesis of benzyl phenyl sulfides from thiophenols and benzyl alcohols. researchgate.net The Lewis acid activates the benzyl alcohol, facilitating the departure of the hydroxyl group as water and generating a carbocation intermediate. The thiophenol then acts as a nucleophile, attacking the carbocation to form the final product. A variety of Lewis acids, including ZrCl₄ and In(OTf)₃, have been employed for this purpose. researchgate.net More recently, copper(II) triflate (Cu(OTf)₂) has been shown to be an efficient Lewis acid catalyst for the thioetherification of primary, secondary, and tertiary benzyl alcohols with thiols under mild conditions. rsc.org The reaction is believed to proceed via a Lewis-acid-mediated SN1-type mechanism. rsc.org Solid acid catalysts, such as silica (B1680970) alumina, have also demonstrated high activity and selectivity in this reaction, even under solvent-free conditions. beilstein-journals.org
Reaction of Thiosilanes with Acetoxy Groups
An alternative approach for forming the C-S bond involves the reaction of thiosilanes with compounds containing an acetoxy group. An indium triiodide-catalyzed substitution of the acetoxy group in various acetates, including benzyl acetates, with thiosilanes provides a route to thioethers. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is notable for its efficiency and broad substrate scope, accommodating primary, secondary, tertiary, allylic, benzylic, and propargylic acetates. organic-chemistry.orgresearchgate.net
Cross-Electrophile Coupling of Benzyl Halides with Disulfides
A more recent development in the synthesis of benzylic thioethers is the cross-electrophile coupling of benzyl halides with disulfides. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org Notably, an iron-catalyzed reaction has been discovered that couples these two electrophilic partners without the need for an external reductant or photoredox conditions. nih.govorganic-chemistry.orgresearchgate.netnih.govacs.org This method is advantageous as it avoids the use of caustic reagents and prevents undesired elimination byproducts that can occur under harsh basic or acidic conditions. nih.gov The reaction exhibits a broad substrate scope and is amenable to gram-scale synthesis. nih.govorganic-chemistry.org Mechanistic studies suggest a stereoablative pathway for this transformation. researchgate.netnih.gov Other transition metals, such as rhodium, have also been shown to catalyze the reductive coupling of disulfides with alkyl halides. scispace.com
Advanced and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. mdpi.comthieme-connect.comrsc.orgrsc.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of various thioether derivatives. mdpi.comrsc.orgrsc.org For example, the three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can be performed under microwave heating to rapidly produce β-keto thioethers. rsc.orgrsc.org Microwave irradiation has also been utilized in the final step of synthesizing novel thioether derivatives containing a 1,2,4-triazole (B32235) moiety, significantly shortening the reaction time compared to conventional heating. mdpi.com
Another green approach involves the use of dual-functional ionic liquids as catalysts. For instance, the reaction of thioanisoles with benzyl alcohols can be catalyzed by 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) to produce this compound derivatives in good to excellent yields under mild conditions. researchgate.netresearcher.life This method is considered green due to its high efficiency and the potential for catalyst recycling. researchgate.net Photocatalysis represents another advanced strategy, with visible-light-promoted thiolations of benzyl chlorides with thiosulfonates providing an efficient, metal-free, and photocatalyst-free route to arylbenzylsulfides. organic-chemistry.org
Table 2: Comparison of Green Synthetic Approaches for this compound and Derivatives This table is interactive. Users can sort and filter the data.
| Method | Key Features | Catalyst/Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Varies (e.g., Acetic acid, FeCl₃) | Minutes to hours | mdpi.comthieme-connect.comrsc.orgrsc.orgbeilstein-journals.org |
| Dual Functional Ionic Liquids | Mild conditions, high efficiency, catalyst recyclability. | [SO3HPrMIm][OTf] | Not specified | researchgate.netresearcher.life |
| Photocatalysis | Metal-free, photocatalyst-free, uses visible light. | Visible light | Not specified | organic-chemistry.org |
Ionic Liquid Catalyzed Synthesis from Thioanisoles and Benzyl Alcohols
A green and efficient method for synthesizing this compound derivatives involves the reaction of thioanisoles with benzyl alcohols using a dual functional ionic liquid as a catalyst. researchgate.net This approach presents a significant improvement over traditional methods that often require harsh conditions and produce harmful byproducts. researchgate.netresearcher.life
Application of 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate ([SO3HPrMIm][OTf])
The ionic liquid 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate, abbreviated as [SO3HPrMIm][OTf], has been identified as a highly effective catalyst for the synthesis of this compound and its derivatives. researchgate.net In a typical reaction, thioanisole (B89551) and benzyl alcohol are reacted in the presence of [SO3HPrMIm][OTf] at 120°C for 6 hours, resulting in a high yield of the desired product. researchgate.net The effectiveness of this ionic liquid is attributed to its dual functional nature, where both the cation and anion play a crucial role in the catalytic process. researchgate.netresearchgate.net
The reaction conditions have been optimized, and a variety of this compound derivatives have been synthesized in good to excellent yields. researchgate.net For instance, the reaction of benzyl alcohol and methyl phenyl sulfide using [SO3HPrMIm][OTf] as a catalyst yielded 88% of this compound. researchgate.net
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst | Conversion of Benzyl Alcohol (%) | Selectivity of this compound (%) | Yield of this compound (%) |
|---|---|---|---|---|
| 1 | --- | 0 | 0 | 0 |
| 2 | [EMIm][Cl] | 0 | 0 | 0 |
| 3 | [EMIm][Br] | 0 | 0 | 0 |
| 4 | [EMIm][OAc] | 0 | 0 | 0 |
| 5 | [EMIm][OTf] | 0 | 0 | 0 |
| 6 | [EMIm][HSO4] | 12 | 75 | 9 |
| 7 | H2SO4 | 13 | 77 | 10 |
| 8 | HOTf | 19 | 63 | 12 |
| 9 | [HOEMIm][OAc] | 32 | 81 | 26 |
| 10 | [HOEMIm][OTf] | 46 | 89 | 41 |
| 11 | [COOHMMIm][OTf] | 72 | 97 | 69 |
| 12 | [SO3HPrMMIm][OTf] | >99 | 89 | 88 |
Reaction conditions: benzyl alcohol (0.5 mmol), methyl phenyl sulfide (1 mL), catalyst (1.0 mmol), 120°C, 6 h. Data sourced from researchgate.net.
Mechanism of Ionic Liquid Catalysis: Hydrogen Bonding Activation, Dehydration, and Metathesis
The catalytic mechanism of [SO3HPrMIm][OTf] involves a synergistic effect between its cation and anion. researchgate.netresearchgate.net The process begins with the activation of both thioanisole and benzyl alcohol through hydrogen bonding with the ionic liquid. researchgate.net The sulfonic acid group (–SO3H) on the cation of the ionic liquid forms a hydrogen bond with the sulfur atom of thioanisole, while the oxygen atom of the trifluoromethanesulfonate ([OTf]) anion interacts with the hydrogen atoms of the methyl group of thioanisole. researchgate.net
This cooperative activation facilitates two key steps: the dehydration of benzyl alcohol to form dibenzyl ether and a subsequent metathesis reaction. researchgate.netresearcher.life The dibenzyl ether then reacts with the activated thioanisole in a metathesis reaction to produce the final this compound derivative. researchgate.netresearchgate.net This mechanism highlights the dual role of the ionic liquid, acting as both a Brønsted acid and a hydrogen bond donor/acceptor. researchgate.netresearchgate.net
Recyclability and Efficiency of Ionic Liquid Catalysts
A significant advantage of using [SO3HPrMIm][OTf] as a catalyst is its recyclability and stability. researchgate.net The ionic liquid can be recovered after the reaction and reused multiple times without a significant loss in its catalytic activity. researchgate.net Studies have shown that the catalyst can be recycled and reused for at least four consecutive runs, with the yield of this compound remaining high (86%, 85%, 86%, and 84% in successive cycles). researchgate.net The stability of the ionic liquid was confirmed by ¹H NMR spectroscopy, which showed no change in its structure after being used in the reaction. researchgate.net This reusability makes the process more cost-effective and environmentally friendly. dokumen.pub
Gram-Scale Synthesis Feasibility
The practicality of this synthetic method has been demonstrated through its successful application on a gram scale. researchgate.net A reaction using 10.0 mmol of benzyl alcohol and 20.0 mL of methyl phenyl sulfide with 20.0 mmol of [SO3HPrMIm][OTf] at 120°C for 6 hours produced 1.75 g of this compound, corresponding to an 85% isolated yield. researchgate.net This successful scale-up indicates the potential for this method to be applied in larger industrial production. researchgate.net
Copper-Catalyzed C-S Formation from Dithiocarbamates and Benzyl Halides
An alternative, odorless, and efficient protocol for the synthesis of Benzyl Phenyl Sulfides involves a copper-catalyzed C-S cross-coupling reaction. thieme-connect.comorganic-chemistry.orgresearchgate.net This method utilizes environmentally friendly phenyl dithiocarbamates and commercially available benzyl halides as starting materials. researcher.lifethieme-connect.com The reaction is catalyzed by a copper salt, such as copper(I) chloride (CuCl), with cesium carbonate (Cs2CO3) acting as a base. thieme-connect.comorganic-chemistry.org
The reaction is typically carried out in a solvent like acetonitrile (B52724) (CH3CN) at a temperature of 110°C. organic-chemistry.org This approach is notable for being ligand- and additive-free, using inexpensive and readily available materials, and demonstrating good substrate compatibility, providing moderate to good yields of the desired this compound products. researcher.lifethieme-connect.com This method avoids the use of foul-smelling and toxic thiols, contributing to its "green chemistry" appeal. organic-chemistry.org
Synthesis via Substitution Reaction at the Sulfur of Phosphinic Acid Thioesters
A novel synthetic route to Benzyl Sulfides has been developed through an unexpected carbon-sulfur bond formation reaction. rsc.orgrsc.org This method involves the reaction of phosphinic acid thioesters with benzyl Grignard reagents. rsc.orgrsc.org Contrary to the expected nucleophilic attack at the phosphorus atom, the benzyl Grignard reagent attacks the sulfur atom of the phosphinic acid thioester, leading to the formation of Benzyl Sulfides. rsc.org
This S-benzylation reaction has a broad substrate scope and is applicable to the synthesis of various Benzyl Sulfides, including those that are intermediates for drug analogs. rsc.orgrsc.org For example, the reaction of different phosphinic acid thioesters with various benzyl Grignard reagents, such as 4-chlorobenzyl and 1-naphthylmethyl Grignard reagents, proceeds smoothly to give the corresponding Benzyl Sulfides. rsc.org This method provides a valuable alternative to traditional syntheses that often rely on the use of odorous thiols. rsc.org
Reaction with Benzyl Grignard Reagents
A novel and unexpected method for the synthesis of benzyl sulfides involves the reaction of phosphinic acid thioesters with benzyl Grignard reagents. rsc.orgnih.gov Researchers initially investigating the reactivity of these thioesters found that while alkyl and aryl Grignard reagents typically attack the phosphorus atom, benzyl Grignard reagents surprisingly react at the sulfur atom, leading to the formation of a carbon-sulfur bond. rsc.org
In a representative reaction, treating S-(4-tolyl) diphenylphosphinothioate with a benzyl Grignard reagent resulted in this compound as the major product, contrary to the expected triphenylphosphine (B44618) oxide which was formed in only a low yield. rsc.org The reaction's efficiency was optimized by modifying the substituents on the phosphorus atom. Using the bulkier S-(4-tolyl) di(2-tolyl)phosphinothioate significantly improved the yield of the desired benzyl sulfide. rsc.org
This S-benzylation method demonstrates a broad substrate scope, accommodating various substituted benzyl Grignard reagents. For instance, 4-chlorobenzylation and 1-naphthylmethylation of S-(4-tolyl) di(2-tolyl)phosphinothioate proceeded smoothly to yield the corresponding substituted benzyl phenyl sulfides. rsc.org The reaction is also effective with sterically hindered reagents, such as a Grignard reagent with a methyl group at the benzylic position or the bulky (2-phenylpropan-2-yl)magnesium chloride, successfully furnishing sulfides that are challenging to synthesize via traditional methods. rsc.org
Table 1: Synthesis of Benzyl Sulfide Derivatives via Grignard Reagents
This table summarizes the yields of various benzyl sulfide derivatives synthesized from the reaction of S-(4-tolyl) di(2-tolyl)phosphinothioate with different benzyl Grignard reagents.
| Entry | Benzyl Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylmagnesium chloride | Benzyl p-tolyl sulfide | 87 |
| 2 | 4-Chlorobenzylmagnesium chloride | (4-Chlorobenzyl)(p-tolyl)sulfane | 87 |
| 3 | (1-Naphthyl)methylmagnesium chloride | ((1-Naphthyl)methyl)(p-tolyl)sulfane | 83 |
| 4 | 1-Phenylethylmagnesium chloride | (1-Phenylethyl)(p-tolyl)sulfane | 81 |
| 5 | 2-Phenylpropan-2-ylmagnesium chloride | (2-Phenylpropan-2-yl)(p-tolyl)sulfane | 57 |
Mechanistic Investigations of S-Benzylation
To understand the unusual reactivity of benzyl Grignard reagents with phosphinic acid thioesters, several mechanistic pathways were investigated. rsc.org Three primary possibilities were considered:
Path a: Direct Nucleophilic Substitution: The benzyl Grignard reagent directly attacks the sulfur atom of the phosphinic acid thioester, leading to the cleavage of the phosphorus-sulfur bond and formation of the benzyl sulfide. rsc.org
Path b: Ligand Coupling: This pathway involves an initial attack of the Grignard reagent on the phosphorus atom, forming a pentavalent phosphorus intermediate. A subsequent ligand coupling between the benzyl and sulfanyl (B85325) groups would then yield the benzyl sulfide. rsc.org
Path c: Single-Electron Transfer (SET): An alternative mechanism involves a single-electron transfer from the Grignard reagent to the thioester, generating a thiyl radical and a benzyl radical, which then combine to form the final product. rsc.org
Experimental evidence strongly supports the direct nucleophilic substitution mechanism (Path a). When a phosphinic acid thioester already containing a benzyl group on the phosphorus atom was treated with phenylmagnesium bromide, it did not produce this compound, which argues against the ligand coupling mechanism (Path b). rsc.org The collective results suggest that the S-benzylation occurs through a direct reaction at the sulfur atom, highlighting the ambident electrophilic nature of phosphinic acid thioesters. rsc.orgnih.gov
Catalytic Borrowing Hydrogen (BH) Synthesis of this compound
The catalytic "borrowing hydrogen" (BH) or "hydrogen auto-transfer" strategy represents a green and efficient methodology for synthesizing this compound. csic.es This process typically involves the reaction of an alcohol with a thiol, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the thiol and is subsequently hydrogenated back to the final sulfide product. csic.esrsc.org
Nanolayered cobalt-molybdenum sulfide (Co-Mo-S) and alloyed molybdenum-tungsten sulfide materials have proven to be excellent heterogeneous catalysts for this transformation. rsc.orgnih.gov In a typical reaction, benzyl alcohol and benzenethiol (B1682325) are reacted in the presence of the catalyst to produce this compound. rsc.org The mechanism involves the catalyst first facilitating the dehydrogenation of benzyl alcohol to benzaldehyde (B42025). rsc.org Benzenethiol then performs a nucleophilic attack on the carbonyl carbon of the generated benzaldehyde to form a hemithioacetal intermediate, which is then reduced by the catalyst to afford the thioether product. rsc.org
Kinetic studies using alloyed molybdenum and tungsten sulfide catalysts revealed that the presence of tungsten can accelerate the initial alcohol dehydrogenation step, which is often rate-controlling. nih.gov This method is applicable to a wide range of substituted thiols and alcohols, providing good to excellent yields of the corresponding thioethers. nih.govresearchgate.net
Table 2: Borrowing Hydrogen Synthesis of Substituted Benzyl Phenyl Sulfides
This table shows the results for the synthesis of various thioethers from substituted thiols and benzyl alcohol using a {Mo₂.₈₉W₀.₁₁S₄}n catalyst.
| Thiol | Alcohol | Product | Yield (%) |
|---|---|---|---|
| Benzenethiol | Benzyl alcohol | This compound | >99 |
| 4-Methylbenzenethiol | Benzyl alcohol | Benzyl(p-tolyl)sulfane | 96 |
| 4-Methoxybenzenethiol | Benzyl alcohol | Benzyl(4-methoxyphenyl)sulfane | 87 |
| 4-Chlorobenzenethiol | Benzyl alcohol | Benzyl(4-chlorophenyl)sulfane | >99 |
| Thiophenol-2-carboxylic acid | Benzyl alcohol | 2-((Benzyl)thio)benzoic acid | 88 |
Visible-Light-Promoted Thiolation of Benzyl Chlorides with Thiosulfonates
A novel, metal- and photocatalyst-free method for the synthesis of arylbenzylsulfides has been developed using visible light. organic-chemistry.orgacs.orgnih.gov This approach involves the thiolation of benzyl chlorides with thiosulfonates, proceeding through a photoactive electron donor-acceptor (EDA) complex. organic-chemistry.orgdp.tech
The reaction is typically performed using N,N-diisopropylethylamine (DIPEA) as a base and N,N-dimethylacetamide (DMAc) as a solvent under a nitrogen atmosphere, which were identified as the optimal conditions. organic-chemistry.org This method demonstrates high efficiency and good tolerance for a variety of functional groups on both the benzenethiosulfonate and the benzyl chloride substrates. organic-chemistry.org
Mechanistic studies, including UV-vis spectroscopy, suggest that the transformation occurs via a radical-radical coupling process. organic-chemistry.org The EDA complex formed between the thiosulfonate and the base facilitates the generation of a thiyl radical and a benzyl radical under visible light irradiation, which then couple to form the this compound derivative. This sustainable approach avoids the need for metal catalysts and harsh reaction conditions, making it a valuable tool for modern organic synthesis. organic-chemistry.orgorganic-chemistry.org
Synthesis of Substituted this compound Derivatives
Various synthetic strategies allow for the preparation of a wide array of substituted this compound derivatives, catering to diverse applications.
One effective green chemistry approach utilizes dual-functional ionic liquids, such as 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate, to catalyze the reaction between substituted thioanisoles and benzyl alcohols. researchgate.netresearcher.life The proposed mechanism suggests that the ionic liquid activates both reactants via hydrogen bonding, facilitating the dehydration of the benzyl alcohol to dibenzyl ether, followed by a metathesis reaction with the thioanisole to generate the final substituted this compound. researchgate.net
The methods previously described also provide robust access to substituted derivatives.
The Grignard reaction with phosphinic acid thioesters allows for variation in both the aryl group on the sulfur and the substituents on the benzyl group of the Grignard reagent. rsc.org
The catalytic borrowing hydrogen methodology is highly versatile, accommodating a broad scope of substituted aryl thiols and substituted benzyl alcohols to produce a library of derivatives with high yields. nih.govunizar.es
The visible-light-promoted reaction between benzyl chlorides and thiosulfonates has been shown to have good functional group tolerance, enabling the synthesis of various arylbenzylsulfides. organic-chemistry.org
Other reported methods include copper-catalyzed reactions using aryl dithiocarbamates and benzyl halides, which offer an odorless and efficient protocol for creating these derivatives. organic-chemistry.orgresearcher.life
These diverse synthetic routes underscore the chemical tractability and importance of the this compound scaffold in synthetic chemistry.
Reaction Mechanisms and Chemical Reactivity of Benzyl Phenyl Sulfide
Pyrolysis and Thermal Decomposition Pathways
The thermal decomposition of benzyl (B1604629) phenyl sulfide (B99878) has been investigated to understand the cleavage of carbon-sulfur bonds at elevated temperatures. The reaction proceeds via a free-radical mechanism, involving the initial fragmentation of the C-S bond, followed by hydrogen abstraction and recombination of the resulting radical species.
Hydrogen Abstraction and Recombination Pathways
Following the initial C-S bond fragmentation, the resulting benzyl and phenylthiyl radicals can undergo several subsequent reactions. These include hydrogen abstraction from a suitable donor molecule or recombination to form new products. For instance, the benzyl radical can abstract a hydrogen atom to form the stable product, toluene (B28343). The phenylthiyl radical can dimerize to form diphenyl disulfide or abstract a hydrogen atom to yield thiophenol.
Product Analysis of Pyrolysis: Toluene, Thiophenol, Diphenyldisulfide, Diphenylsulfide
Experimental studies of the neat pyrolysis of benzyl phenyl sulfide have identified several key products. The major products are toluene, thiophenol, diphenyldisulfide, and diphenylsulfide. The formation of these products is consistent with the proposed free-radical mechanism. Toluene arises from the stabilization of the benzyl radical via hydrogen abstraction. Thiophenol is formed when the phenylthiyl radical abstracts a hydrogen atom. Diphenyldisulfide is the result of the dimerization of two phenylthiyl radicals. Diphenylsulfide can also be formed, though its formation pathway is more complex and can involve secondary reactions.
Table 1: Major Products of Neat Pyrolysis of this compound
| Product | Chemical Formula | Formation Pathway |
| Toluene | C₇H₈ | Hydrogen abstraction by benzyl radical |
| Thiophenol | C₆H₆S | Hydrogen abstraction by phenylthiyl radical |
| Diphenyldisulfide | C₁₂H₁₀S₂ | Dimerization of two phenylthiyl radicals |
| Diphenylsulfide | C₁₂H₁₀S | Secondary reactions of pyrolysis intermediates |
Influence of Solvents on Pyrolysis Pathways (e.g., tetralin, benzene (B151609), dense water, supercritical methanol)
The solvent environment can significantly influence the pyrolysis pathways of this compound. In the presence of a good hydrogen donor solvent like tetralin, the formation of toluene is enhanced due to the increased availability of abstractable hydrogen atoms.
Table 2: Influence of Solvent on this compound Pyrolysis Products
| Solvent | Additional Major Products | Reaction Pathway |
| Tetralin | Increased yield of Toluene | Enhanced hydrogen abstraction |
| Benzene | - | Primarily free-radical pyrolysis |
| Dense Water | Benzaldehyde (B42025) | Parallel pyrolysis and solvolysis |
| Supercritical Methanol (B129727) | Methylphenylsulfide, Benzaldehyde | Parallel pyrolysis and solvolysis |
Photoreactivity and Photocleavage Studies
This compound exhibits photoreactivity, undergoing bond cleavage upon exposure to ultraviolet (UV) light. These photochemical reactions have been studied to understand the mechanism of benzyl-sulfur bond cleavage.
Photocleavage of Benzyl-Sulfur Bonds
The efficiency of this photocleavage can be influenced by substituents on the aromatic rings. Studies on substituted benzyl phenyl sulfides have shown that the quantum yields for the loss of the starting material are affected by the electronic nature of the substituents. nih.gov For instance, meta-substituted derivatives show significant variances in cleavage efficiency, with the order being 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃. nih.gov This "meta effect" is attributed to changes in the electron density at the radical center in the transition state. nih.gov
Table 3: Relative Efficiency of Photocleavage for Meta-Substituted Benzyl Phenyl Sulfides
| Meta Substituent | Relative Cleavage Efficiency |
| 3-CN | Highest |
| 3-NO₂ | High |
| 3-CF₃ | Moderate |
| 3-CH₃ | Lower |
| 3-OCH₃ | Lowest |
Homolytic Cleavage Mechanisms
The photocleavage of the benzyl-sulfur bond in this compound is understood to proceed through a homolytic pathway. nih.gov This type of cleavage, known as homolysis, involves the breaking of a covalent bond where each of the resulting fragments retains one of the original bonding electrons. semanticscholar.org In the case of this compound, irradiation with light provides the energy to break the C-S bond, resulting in the formation of two radical species: a benzyl radical and a phenylthiyl (thiophenoxy) radical. nih.govnih.gov
Evidence supporting this radical mechanism is multifaceted. Firstly, the analysis of photoproducts from the reaction reveals substances such as bibenzyl and diphenyl disulfide, which are characteristic products of radical coupling reactions. nih.gov Secondly, experiments have demonstrated that the reaction proceeds via a radical intermediate, which has been successfully trapped. nih.gov This mechanistic understanding is crucial for predicting the outcomes of photochemical reactions involving benzyl-sulfur moieties. nih.gov The process can be generalized as follows:
Reaction: C₆H₅CH₂SC₆H₅ + hν (light energy) → C₆H₅CH₂• + •SC₆H₅
| Intermediate | Chemical Formula | Role |
|---|---|---|
| Benzyl Radical | C₆H₅CH₂• | A primary product of C-S bond homolysis. |
| Phenylthiyl Radical | C₆H₅S• | The second primary product of C-S bond homolysis. |
Radical Clock Studies and Reactive Intermediates
To further confirm the presence of radical intermediates and to study their kinetics, researchers employ "radical clock" experiments. nih.gov A radical clock is a molecule with a known rate of rearrangement that can be used to "time" another, competing reaction. osti.gov In studies of this compound analogues, a hexenyl side chain has been used to trap the reactive intermediates. nih.gov
The principle of this method involves a competition between a unimolecular rearrangement of the radical clock component and a bimolecular reaction with a trapping agent. osti.gov For instance, a radical intermediate generated during the photocleavage of a specially designed this compound derivative (containing a hexenyl group) can be trapped. nih.gov The detection of cyclized products serves as definitive evidence for the transient existence of the radical intermediate. nih.gov These studies provide invaluable data on the lifetimes and reaction pathways of the fleeting radical species involved in the homolytic cleavage process. nih.gov
Surface-Induced Photoreactions on Metal Surfaces (e.g., silver, gold)
The photochemistry of this compound is also influenced by its interaction with metal surfaces, where unique reaction pathways can be initiated.
Excitation-Wavelength Dependence
Research has shown that the surface-induced photoreaction of this compound is dependent on the excitation wavelength. A study utilizing surface-enhanced Raman scattering (SERS) of the compound in a silver sol demonstrated this dependence, indicating that the specific photochemical pathway and its efficiency can be controlled by tuning the energy of the incident light. acs.org
Photodissociation Mechanism (e.g., single-photon absorption)
The photodissociation on metal surfaces is initiated by the absorption of photons by the adsorbed molecule. While specific studies on this compound are limited, the general mechanism for similar aromatic sulfides involves the excitation of the molecule to an electronically excited state. This excitation weakens the C-S bond, leading to its dissociation. The process is typically initiated by single-photon absorption, consistent with the homolytic cleavage pathway observed in solution, resulting in the formation of adsorbed radical fragments on the metal surface.
Desorption and Dissociation on Metallic Surfaces
When molecules are adsorbed on a metal surface like gold (Au(111)), their stability and reactivity can be significantly altered. Studies on analogous molecules, such as methyl p-tolyl sulfoxide (B87167) on Au(111), show that interaction with the surface can lead to the dissociation of the sulfur-carbon bond. nih.gov Similarly, benzene adsorbed on Au(111) can undergo electron-induced dissociation. princeton.eduresearchgate.net The resulting fragments may remain adsorbed on the surface, diffuse, react with other species, or desorb back into the gas phase, often at specific temperatures. For example, phenyl groups formed from benzene dissociation on Au(111) are stable only up to 165 K, after which they couple to form biphenyl, which desorbs at 400 K. princeton.eduresearchgate.net
| Adsorbed Layer | Desorption Peak Temperature (K) |
|---|---|
| Multilayer | 151 |
| Bilayer | 155 |
| Monolayer | 239 |
This data illustrates the different binding energies of benzene layers on a gold surface, which influences the temperature at which they desorb. princeton.eduresearchgate.net
Formation of Benzenethiolate (B8638828) and Benzyl Radical
The photodissociation of this compound on a metal surface is expected to cleave the benzyl-sulfur bond, leading to the formation of a benzyl radical and a benzenethiolate species adsorbed on the surface. nih.gov The benzenethiolate (C₆H₅S-) forms when the initially generated phenylthiyl radical (C₆H₅S•) chemically bonds to the metal surface. The resulting benzyl radical (C₆H₅CH₂•) may also be transiently adsorbed or may desorb. These surface-bound intermediates are key to understanding the subsequent chemical transformations, such as coupling reactions or further decomposition, that can occur in heterogeneous catalysis. princeton.eduresearchgate.net
Oxidation Reactions of this compound
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The selectivity of these oxidation reactions can be controlled by the choice of oxidant and reaction conditions.
Selective Oxidation to Benzyl Phenyl Sulfoxide
The oxidation of this compound can be selectively stopped at the sulfoxide stage, avoiding overoxidation to the sulfone. nih.govorganic-chemistry.org This control is crucial for synthesizing benzyl phenyl sulfoxide, a valuable intermediate. nih.gov
A highly selective method for synthesizing benzyl phenyl sulfoxide involves the use of the tris(1,10-phenanthroline)iron(III) complex, [Fe(Phen)₃]³⁺, as the oxidant. sphinxsai.comsphinxsai.com This process is noteworthy because it yields the sulfoxide as the primary product, largely avoiding the formation of the corresponding sulfone. sphinxsai.com The reaction is typically conducted in an aqueous methanol medium at a pH between 4 and 5. sphinxsai.com
Under optimal conditions, this method can achieve a high yield of benzyl phenyl sulfoxide, approximately 92%, with only about 2% of sulfone being formed. sphinxsai.comsphinxsai.com The stoichiometry of the reaction has been established, where one mole of this compound consumes two moles of the [Fe(phen)₃]³⁺ complex. sphinxsai.com
Table 1: Optimized Conditions for Selective Oxidation of this compound
| Parameter | Optimal Condition/Value | Result |
|---|---|---|
| Oxidant | [Fe(Phen)₃]³⁺ | Selective formation of sulfoxide |
| Medium | Aqueous Methanol | Facilitates reaction |
| pH | 4-5 | Optimal for high yield |
| Product Yield | ~92% Benzyl Phenyl Sulfoxide | High selectivity |
Kinetic studies of the oxidation of this compound with [Fe(phen)₃]³⁺ were performed under pseudo-first-order conditions, with the sulfide in at least a 15-fold excess compared to the oxidant. sphinxsai.com The reaction exhibits second-order kinetics, being first-order with respect to both this compound and the [Fe(phen)₃]³⁺ complex. sphinxsai.com
The mechanism is proposed to proceed via a single electron transfer (ET) from the sulfur atom of the sulfide to the iron(III) complex. sphinxsai.com This ET mechanism is supported by the linear relationship observed in a double logarithmic plot of the oxidation potentials of the sulfide and the iron(III) complex against the rate constant. sphinxsai.com Thermodynamic analysis reveals a negative entropy of activation (ΔS#), indicating that the reaction is thermodynamically feasible. sphinxsai.com
The rate of oxidation is significantly influenced by the acidity and solvent composition of the reaction medium. An increase in the concentration of H⁺ ions leads to a decrease in the reaction rate. sphinxsai.com This retardation is attributed to the protonation of the reactive species, forming a less reactive protonated complex, [HFe(NN)₃]⁴⁺. sphinxsai.com
Conversely, the rate of oxidation is accelerated by increasing the methanol content in the aqueous medium. sphinxsai.com This effect is attributed to the decrease in the polarity of the medium, which favors the formation of a charge-separated complex in the rate-determining step. sphinxsai.com The reaction rate is independent of ionic strength, which suggests that the rate-determining step involves the interaction of an ion with a neutral molecule. sphinxsai.com
Oxidation to Benzyl Phenyl Sulfone
Further oxidation of this compound leads to the formation of benzyl phenyl sulfone. This transformation can be achieved using various oxidizing agents and conditions. While selective oxidation to sulfoxide requires careful control, stronger oxidants or different catalytic systems can drive the reaction to completion to form the sulfone. orientjchem.orgorganic-chemistry.org
Several methods are available for the oxidation of sulfides to sulfones:
Hydrogen Peroxide (H₂O₂) : In the presence of catalysts like niobium carbide, 30% hydrogen peroxide can efficiently oxidize sulfides to sulfones. organic-chemistry.org
Urea-Hydrogen Peroxide with Phthalic Anhydride : This metal-free system provides an environmentally benign method for converting sulfides to their corresponding sulfones. organic-chemistry.org
Selectfluor : This reagent mediates an efficient oxidation of sulfides to sulfones at room temperature, using water as the oxygen source. organic-chemistry.org
Biocatalysis : Certain microorganisms, such as strains of Aspergillus ochraceus and Penicillium funiculosum, are capable of oxidizing alkyl aryl sulfides, including this compound, to the corresponding sulfones in high yields under mild, environmentally friendly conditions. orientjchem.org
Enantioselective Oxidation to Sulfoxides
The synthesis of chiral sulfoxides is of significant interest in organic chemistry, and the enantioselective oxidation of prochiral sulfides is the most direct approach. organic-chemistry.org Various catalytic systems have been developed for the enantioselective oxidation of this compound to produce chiral benzyl phenyl sulfoxide.
One effective method involves a titanium-mediated catalytic system. nih.gov Using a catalyst formed from titanium(IV) isopropoxide and (S,S)-hydrobenzoin, benzyl aryl sulfides can be oxidized with hydroperoxides like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) to yield the corresponding sulfoxides with high enantiomeric excess (ee). nih.gov For instance, the oxidation of benzyl 2-thienyl sulfide, an analog of this compound, using this system resulted in 85% yield and 85% ee. nih.gov The choice of solvent can be critical; reactions involving benzimidazolyl benzyl sulfide, for example, were unsuccessful in n-hexane but proceeded in toluene or ethyl acetate. nih.gov
Other catalyst systems have also been explored for the enantioselective oxidation of benzyl aryl sulfides. Vanadium complexes with chiral Schiff bases, for example, have been shown to catalyze the oxidation with H₂O₂, achieving high yields (67-90%) and excellent enantioselectivity (67-99% ee). organic-chemistry.org
Table 2: Catalytic Systems for Enantioselective Oxidation of Benzyl Aryl Sulfides
| Catalyst System | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Titanium / (S,S)-hydrobenzoin | TBHP | n-Hexane | 85% | 85% |
| Titanium / (S,S)-hydrobenzoin / i-PrOH | CHP | Toluene | - | 50% |
Hydrogenation and Hydrogenolysis
In studies relevant to the cleavage of ether linkages in complex molecules like lignin (B12514952), benzyl phenyl ether (BPE) is often used as a representative model compound. The solvent-free hydrogenolysis (HDL) of BPE has been effectively demonstrated using nickel-molybdenum (B8610338) (NiMo) catalysts supported on pillared clay (PILC). Research has focused on two forms of the catalyst: a reduced form (NiMoPR) and a sulfided form (NiMoPS).
Under reaction conditions of 20 bar H₂ pressure at 573 K for 6 hours, both catalyst forms achieved 100% conversion of BPE. However, their selectivity toward the primary hydrogenolysis products, toluene and phenol (B47542), differed significantly. The sulfided NiMoPS catalyst demonstrated superior selectivity for the specific cleavage of the Caliphatic–O bond, yielding an equimolar mixture of toluene and phenol. In contrast, the reduced NiMoPR catalyst produced a non-equimolar mixture with a higher proportion of toluene. This difference in selectivity is attributed to the higher total acidity and the prevalence of strong acid sites on the sulfided NiMoPS catalyst.
Computational and neutron scattering studies suggest that the interaction between the BPE molecule and the catalyst surface influences activity. BPE adsorbs weakly onto the sulfided NiMoPS surface, likely through van der Waals or H-bonding interactions, which allows for higher mobility and diffusion to the catalytic sites. Conversely, BPE chemisorbs strongly to the reduced NiMoPR catalyst via covalent bonding, which may limit its reactivity. The clay support (PILC) by itself was found to primarily yield diphenylmethane, indicating a different reaction pathway.
Table 1: Hydrogenolysis of Benzyl Phenyl Ether (BPE) with NiMo-Pillared Clay Catalysts
| Catalyst | BPE Conversion (%) | Toluene Yield (%) | Phenol Yield (%) | Other Major Products |
| NiMoPS (sulfided) | 100 | 30 | 30 | - |
| NiMoPR (reduced) | 100 | 43 | 14 | - |
| PILC (support only) | 100 | - | - | Diphenylmethane (32%) |
| Reaction Conditions: 20 bar H₂, 573 K, 6 hours, solvent-free. |
Sulfane Sulfur Content and H₂S Release from Benzyl Polysulfides
The release of hydrogen sulfide (H₂S) from organic polysulfides is a critical area of study, particularly concerning reactive sulfur species. Investigations into a series of pure, synthetic benzyl polysulfides, ranging from benzyl monosulfide (BnSBn) to benzyl tetrasulfide (BnSSSSBn), have provided specific insights into the structural requirements for H₂S generation.
Research demonstrates that not all benzyl polysulfides are capable of releasing H₂S under physiological conditions. Specifically, H₂S release is dependent on both the length of the polysulfide chain and the presence of a biological thiol. Studies show that H₂S is not released from benzyl monosulfide or benzyl disulfide. onetunnel.orghathitrust.org In contrast, benzyl trisulfide and benzyl tetrasulfide readily release H₂S, but only upon thiol-mediated reduction with cysteine or reduced glutathione (B108866). onetunnel.orghathitrust.org This indicates that the sulfane sulfur atoms (S⁰) in the longer polysulfide chains are essential for this reaction, which requires a reductive cleavage mechanism initiated by a thiol. onetunnel.orghathitrust.org These findings highlight a distinct structure-activity relationship for H₂S donation within this class of compounds. onetunnel.org
Table 2: H₂S Release from Benzyl Polysulfides upon Thiol-Mediated Reduction
| Compound | Polysulfide Chain Length | H₂S Release in Presence of Thiols |
| Benzyl monosulfide | 1 | No |
| Benzyl disulfide | 2 | No |
| Benzyl trisulfide | 3 | Yes |
| Benzyl tetrasulfide | 4 | Yes |
Computational and Spectroscopic Investigations
Density Functional Theory (DFT) Computations in Mechanistic Studies
Density Functional Theory (DFT) calculations have been instrumental in understanding the reaction mechanisms involving benzyl (B1604629) phenyl sulfide (B99878). For instance, in the context of its synthesis from thioanisole (B89551) and benzyl alcohol over dual functional ionic liquids, DFT computations have helped to elucidate the synergistic effect of the cation and anion of the ionic liquid. researchgate.net These calculations indicate that the ionic liquid activates both the thioanisole and benzyl alcohol through hydrogen bonding, facilitating the dehydration of benzyl alcohol to dibenzyl ether and the subsequent metathesis reaction to form benzyl phenyl sulfide. researchgate.net
DFT has also been employed to explain the differing adsorption behaviors of sulfides on metal surfaces like silver and gold. researchgate.net Furthermore, DFT calculations have been used to analyze the molecular orbitals of this compound and related compounds, providing insights into their electronic structure and how it influences their spectroscopic properties. uu.nl Specifically, these calculations have shown that the exchange of a benzyl group for a phenyl group introduces more transitions at the absorption edge, leading to broadening in the spectra. uu.nl
Surface-Enhanced Raman Scattering (SERS) Spectroscopy Studies
Surface-Enhanced Raman Scattering (SERS) has been a powerful tool for investigating the behavior of this compound on metal surfaces, particularly silver.
SERS studies have revealed that this compound adsorbs onto silver surfaces through its sulfur atom. researchgate.net Upon irradiation with visible light, the adsorbed BPS undergoes photodecomposition. researchgate.netresearchgate.net The primary product of this surface-induced photoreaction is the phenylthio moiety, which remains bound to the silver surface. researchgate.net The orientation of the adsorbed species can be influenced by the presence of different ions, such as Cl⁻ or BH₄⁻, which affect the surface potential and co-adsorption. researchgate.net It has also been noted that while BPS decomposes on silver surfaces, it does not undergo similar reactions on gold surfaces under the same conditions, suggesting a difference in the adsorption strength between the two metals. researchgate.net
The cleavage of the C-S bond in this compound on silver surfaces is highly dependent on the excitation wavelength used in SERS experiments. researchgate.netacs.org Studies have shown that the C-S bond scission occurs much more readily under green light (514.5 nm) compared to red light (632.8 nm). researchgate.netacs.org Laser power-dependence studies further indicate that this photodissociation is initiated by a single-photon absorption process rather than a multiphoton one. researchgate.netacs.org This wavelength-dependent photoreaction highlights the role of surface plasmon resonance in driving the chemical transformation. acs.org
Time-Resolved Transient-Absorption Spectroscopy for Photolysis Dynamics
The dynamics of the photolysis of this compound adsorbed on silver nanoparticles have been investigated using time-resolved transient-absorption spectroscopy. capes.gov.bracs.orgacs.org These studies have provided a detailed timeline of the photoreaction events. Following excitation, the adsorbed BPS molecule desorbs from the silver surface along with a photoejected electron within approximately 2 nanoseconds. capes.gov.bracs.orgacs.org This results in the formation of an anionic species which then dissociates into a benzenethiolate (B8638828) and a benzyl radical on a timescale of about 8 nanoseconds. capes.gov.bracs.orgacs.org The benzenethiolate subsequently binds to the silver nanoparticle surface within 30 nanoseconds, while the benzyl radical abstracts a hydrogen atom from the surrounding water to form toluene (B28343) over a period of 130 nanoseconds. capes.gov.bracs.orgacs.org
Table 1: Time Constants for the Photolysis of this compound on Silver Nanoparticles acs.org
| Process | Time Constant |
| Desorption with photoejected electron | < 2 ns |
| Dissociation into benzenethiolate and benzyl radical | 8 ns |
| Combination of benzenethiolate to silver surface | 30 ns |
| Formation of toluene from benzyl radical | 130 ns |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a crucial technique for the characterization of this compound and its reaction products. rsc.org In mechanistic studies, such as the oxidation of this compound, NMR is used to identify the resulting sulfoxide (B87167) and sulfone products. rsc.org For example, the ¹H NMR spectrum of benzyl phenyl sulfoxide shows characteristic shifts for the aromatic and methylene (B1212753) protons. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for the different carbon atoms in the molecule, confirming its structure. rsc.org NMR has also been used to monitor the progress of reactions, such as the selective oxidation of sulfides, by analyzing the spectra of the reaction mixture at different time points. rsc.org
Infrared (IR) Spectroscopy for Structural and Mechanistic Analysis
Infrared (IR) spectroscopy is another vital tool for the structural and mechanistic analysis of this compound and its reactions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. nih.gov This technique is often used in conjunction with other analytical methods to confirm the identity and purity of the compound. merckmillipore.com In mechanistic studies, IR spectroscopy can be used to follow the transformation of the sulfide to its oxidation products, such as sulfoxides and sulfones, by observing the appearance of new, strong absorption bands characteristic of the S=O group. researchgate.net
Mass Spectrometry (MS) for Product Identification
Mass spectrometry is a crucial analytical technique for the identification and structural elucidation of this compound. With a molecular formula of C₁₃H₁₂S, the compound has a monoisotopic mass of approximately 200.07 Da and a molecular weight of about 200.30 g/mol . nih.gov In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation, which provides valuable information for its identification.
The fragmentation pattern is dominated by the cleavage of the methylene-sulfur bond (CH₂-S). This cleavage results in two principal, highly stable fragment ions. The most prominent peak in the spectrum, the base peak, is typically observed at a mass-to-charge ratio (m/z) of 91. This peak corresponds to the formation of the C₇H₇⁺ ion, which rearranges from a benzyl cation to the very stable tropylium (B1234903) ion. nih.govwhitman.edu
Another significant fragment appears at m/z 109, corresponding to the phenylthio cation ([C₆H₅S]⁺), formed by the other part of the cleaved molecule. The molecular ion peak ([M]⁺) is observed at m/z 200, representing the intact molecule that has lost one electron. nist.gov The presence of these key fragments is a definitive indicator for this compound. MS is frequently employed to confirm the successful synthesis of this compound and its derivatives.
Table 1: Characteristic Mass Spectrometry Fragments of this compound *: The m/z value for the molecular ion corresponds to the most abundant isotope.
| Fragment Identity | m/z Value | Formula | Notes |
| Molecular Ion | 200* | [C₁₃H₁₂S]⁺ | Represents the intact molecule. |
| Tropylium Ion | 91 | [C₇H₇]⁺ | Often the base peak, formed by rearrangement of the benzyl cation. |
| Phenylthio Cation | 109 | [C₆H₅S]⁺ | Formed by cleavage of the benzylic C-S bond. |
| Phenyl Ion | 77 | [C₆H₅]⁺ | Resulting from the loss of a hydrogen atom from a benzene (B151609) fragment. docbrown.info |
X-ray Diffraction (XRD) for Structural Investigations of Derivatives
Single-crystal X-ray diffraction (XRD) is an essential method for determining the precise three-dimensional atomic arrangement of crystalline solids. While the specific crystal structure of the parent this compound is not detailed in the reviewed literature, the structures of several of its complex derivatives have been thoroughly investigated, providing insight into the conformational properties and non-covalent interactions involving the benzylsulfanyl moiety.
One such study focused on the structural characterization of [2-(4,4-Dimethyl-2-oxazolinyl)phenyl] Benzyl Sulfide, which was analyzed to understand intramolecular S---N non-bonded interactions. mdpi.com Another investigation successfully determined the crystal structure of 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, confirming the S-benzylation of the precursor molecule through detailed crystallographic analysis. mdpi.comresearchgate.net
Furthermore, the crystal structure of 9-Dibenzylsulfide-7,8-dicarba-nido-undecaborane was elucidated, revealing the orientation of the benzyl groups relative to the carborane cage and identifying key intramolecular interactions. mdpi.comresearchgate.net These studies on derivatives showcase how the this compound framework is incorporated into larger, complex molecular architectures.
Table 2: Crystallographic Data for Selected this compound Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 3-(benzylthio)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Monoclinic | P2₁/c | a = 11.2319 Å, b = 9.0733 Å, c = 16.1436 Å, β = 106.319° | mdpi.com |
| 9-Dibenzylsulfide-7,8-dicarba-nido-undecaborane | Monoclinic | P2₁/c | a = 15.1119 Å, b = 15.6565 Å, c = 17.5029 Å, β = 111.968° | mdpi.com |
| (E)-N-benzylidene-3-(benzylthio)-5-p-tolyl-4H-1,2,4-triamin | Monoclinic | P1 21/n 1 | a = 11.439 Å, b = 8.868 Å, c = 20.557 Å, β = 104.542° | ugr.esugr.es |
Applications and Functionalization in Advanced Materials and Systems
Precursors in Organic Synthesis
Benzyl (B1604629) phenyl sulfide (B99878) is a key intermediate in the synthesis of a range of organic compounds. lookchem.com Its reactive nature allows for various functional group transformations, making it a valuable precursor for creating pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com An efficient and environmentally friendly method for synthesizing benzyl phenyl sulfides involves a copper-catalyzed C-S coupling reaction using phenyl dithiocarbamates and benzyl halides. organic-chemistry.orgthieme-connect.com This approach avoids the use of odorous and toxic thiols, offering a greener alternative for producing these important compounds. organic-chemistry.org
Role in Photoaffinity Labeling (e.g., as analogues of NBMPR)
In the field of biochemistry, benzyl phenyl sulfide derivatives have been investigated as analogues of S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a known inhibitor of nucleoside transporters. acs.orgfrontiersin.org Photoaffinity labeling is a technique used to identify and study the binding sites of ligands on proteins. nih.gov The photocleavage of the benzyl-sulfur bond in these analogues is a key step in this process. acs.org Studies on substituted benzyl phenyl sulfides have provided insights into the mechanism of this photocleavage, revealing that it proceeds through a homolytic pathway involving radical intermediates. acs.orgnih.gov This understanding is crucial for designing more effective photoaffinity labeling reagents. acs.org
Application in Preparing Patterned Binary Monolayers on Silver Surfaces
This compound has been instrumental in the development of techniques for creating patterned binary monolayers on silver surfaces. acs.orgacs.org When a self-assembled monolayer of this compound on a silver surface is irradiated with visible light, it is converted to benzenethiolate (B8638828). acs.orgacs.org This photochemical reaction allows for the creation of patterns, as the unilluminated areas of the this compound can be replaced by other molecules, such as carboxylic acids, to form a stable, patterned binary monolayer. acs.orgacs.org This method has potential applications in microfabrication, sensors, and the development of functionalized surfaces with specific chemical or biological properties. acs.orgacs.org
Lignin (B12514952) Valorization and Cleavage of Ether Linkages (through model compound studies)
Lignin, a major component of biomass, is a complex polymer rich in aromatic compounds. mdpi.comornl.gov Its valorization, or conversion into valuable chemicals, is a key area of research in the development of sustainable technologies. polyu.edu.hknrel.govlu.se Benzyl phenyl ether is often used as a model compound to study the cleavage of the α-O-4 ether linkages present in lignin. mdpi.comresearchgate.netresearchgate.net Research on the hydrogenolysis of benzyl phenyl ether using various catalysts has provided valuable insights into the mechanisms of lignin depolymerization. mdpi.com For instance, sulfided NiMo-pillared clay catalysts have shown high activity and selectivity in cleaving the C-O bond of benzyl phenyl ether to produce toluene (B28343) and phenol (B47542). mdpi.com Microwave-assisted cleavage of these linkages has also been investigated, with hybrid catalysts demonstrating effective promotion of phenol formation. rsc.org
Catalyst Systems Development
This compound and its derivatives play a role in the development of various catalyst systems. For example, copper-catalyzed reactions are used for the synthesis of benzyl phenyl sulfides themselves, highlighting the interaction between this class of compounds and metal catalysts. organic-chemistry.orgthieme-connect.com In the context of lignin valorization, catalysts like NiMo-pillared clays (B1170129) are used for the hydrogenolysis of model compounds such as benzyl phenyl ether, which shares structural similarities with this compound. mdpi.com The study of these catalytic processes is essential for developing more efficient and selective methods for chemical transformations.
Development of Bioactive Compounds
The this compound scaffold is a key structural motif in the development of new bioactive compounds. rsc.org For instance, novel derivatives of this compound have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds exhibited potent antibacterial activity, with some showing selective toxicity between bacterial and mammalian cells. nih.gov The mechanism of action for these compounds appears to involve the disruption of the bacterial cell membrane. nih.gov The versatility of the this compound structure makes it an attractive starting point for the synthesis of a wide range of biologically active molecules. organic-chemistry.orgrsc.org
Biological and Biomedical Research Applications
Antibacterial Activity of Benzyl (B1604629) Phenyl Sulfide (B99878) Derivatives
Recent research has highlighted the potential of benzyl phenyl sulfide derivatives as a novel class of antibacterial agents, particularly in the fight against antibiotic-resistant bacteria. nih.govproquest.com Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a wide range of antibiotics. nih.govproquest.com In response, scientists have designed and synthesized various series of this compound derivatives and evaluated their efficacy against multiple MRSA strains. nih.gov
In a notable study, two series of synthetic this compound derivatives demonstrated significant antibacterial activity against S. aureus and eleven different strains of MRSA. nih.govbohrium.com The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 2–64 µg/mL, indicating potent antibacterial action. nih.govbohrium.com This suggests that the this compound scaffold is a promising starting point for the development of new anti-MRSA drugs. proquest.com
Table 1: Antibacterial Activity of Selected this compound Derivatives against MRSA
| Compound Series | Number of Derivatives | MIC Range (µg/mL) against MRSA | Reference |
| 5a-5l | 12 | 2-64 | nih.gov |
| 12p-12u | 6 | 2-64 | nih.gov |
Investigations into the antibacterial mechanism of these this compound derivatives have revealed that they primarily act by disrupting the integrity of the bacterial cell membrane. nih.govproquest.com A propidium (B1200493) iodide (PI) uptake assay indicated that certain potent compounds could penetrate the bacterial cell membrane, leading to its destruction. bohrium.com This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features of this compound derivatives that are crucial for their antibacterial potency. nih.gov For instance, research on 4-nitrothis compound compounds showed that the presence of both a 4-nitrobenzyl group and a 4-chlorophenyl group within the same molecule was important for broad-spectrum antimicrobial activity. nih.gov In contrast, derivatives of benzyl and 4-methoxybenzyl phenyl sulfides were found to be inactive against the tested microbial strains. nih.gov Further studies have indicated that introducing hydrophobic chains can slightly increase activity, though it may negatively impact solubility. bohrium.com
Table 2: Structure-Activity Relationship Highlights of this compound Derivatives
| Structural Feature | Effect on Antibacterial Activity | Reference |
| 4-nitrobenzyl group and 4-chlorophenyl group | Important for antimicrobial activity | nih.gov |
| Benzyl and 4-methoxybenzyl groups | No effect against tested strains | nih.gov |
| Hydrophobic chains | Slight increase in activity | bohrium.com |
A critical aspect of developing new antibiotics is ensuring they are toxic to bacteria but safe for human cells. proquest.com MTT assays have been conducted to evaluate the cytotoxicity of promising this compound derivatives against mammalian cells. nih.gov The results for compounds identified as 5f and 5h suggested that their toxicity is selective, affecting bacterial cells more than mammalian cells. nih.govbohrium.comresearcher.life This selective toxicity is a crucial characteristic for a viable antibiotic candidate. proquest.com
Role in Hydrogen Sulfide (H2S) Signaling Pathways
Beyond their antibacterial properties, certain derivatives of benzyl sulfide, specifically benzyl polysulfides, are being investigated for their role in the chemical biology of reactive sulfur species, including hydrogen sulfide (H₂S). nih.gov H₂S is now recognized as an important gasotransmitter involved in various physiological processes. nih.gov
Research has demonstrated that benzyl polysulfides can serve as donors for H₂S. nih.gov A study systematically investigating a series of benzyl polysulfides, from monosulfide to tetrasulfide, found that H₂S is released exclusively from the trisulfide and tetrasulfide derivatives. nih.gov This release is not spontaneous but requires a thiol-mediated reduction, occurring in the presence of biological thiols like cysteine or reduced glutathione (B108866). nih.gov This controlled release mechanism makes benzyl polysulfides valuable tools for studying H₂S signaling pathways. nih.gov
Table 3: H₂S Release from Benzyl Polysulfides
| Benzyl Polysulfide Type | H₂S Release | Condition for Release | Reference |
| Monosulfide | No | - | nih.gov |
| Disulfide | No | - | nih.gov |
| Trisulfide | Yes | Thiol-mediated reduction (e.g., with cysteine or glutathione) | nih.gov |
| Tetrasulfide | Yes | Thiol-mediated reduction (e.g., with cysteine or glutathione) | nih.gov |
Thiol-Triggered H₂S Release Mechanisms
Research into the role of hydrogen sulfide (H₂S) as a biological signaling molecule has led to the development of various donor molecules capable of releasing H₂S under specific physiological conditions. One common activation strategy is a thiol-triggered release mechanism, which relies on the interaction with endogenous thiols such as cysteine or reduced glutathione (GSH). nih.govresearchgate.net
Investigations into a series of pure benzyl polysulfides, ranging from monosulfide to tetrasulfide, have been conducted to understand their structure-activity relationships concerning H₂S donation. researchgate.net These studies are critical for clarifying which reactive sulfur species are responsible for observed physiological effects. The findings indicate that the number of sulfur atoms in the polysulfide chain is the determining factor for H₂S release. Specifically, H₂S is released only from benzyl trisulfide and benzyl tetrasulfide. researchgate.net this compound, being a monosulfide, does not release H₂S under these conditions. researchgate.net
The release mechanism requires thiol-mediated reduction. researchgate.net Thiols like cysteine or glutathione attack the sulfur-sulfur bond of the polysulfides, initiating a cascade that ultimately liberates H₂S. nih.govresearchgate.net The absence of a labile sulfur-sulfur bond in this compound prevents it from acting as an H₂S donor through this pathway.
The following table summarizes the H₂S release characteristics of benzyl polysulfides when exposed to thiol-containing molecules.
| Compound | Sulfur Chain Length | H₂S Release (Thiol-Triggered) |
| This compound | 1 | No |
| Benzyl disulfide | 2 | No |
| Benzyl trisulfide | 3 | Yes |
| Benzyl tetrasulfide | 4 | Yes |
This table is based on findings from studies on benzyl polysulfides. researchgate.net
Impact on Cell Proliferation
The impact of benzyl sulfide compounds on cell proliferation has been a subject of scientific investigation, particularly in comparing the effects of molecules with different sulfur chain lengths. Studies on murine epithelial bEnd.3 cells have demonstrated that benzyl polysulfides can have distinct effects on cell proliferation. researchgate.net Notably, the differential effects are linked to the sulfane sulfur content, with trisulfides and tetrasulfides showing different impacts compared to monosulfides and disulfides. researchgate.net
While this compound itself is not a primary focus in many proliferation studies, research on its close structural relatives provides significant insight. For instance, in studies comparing benzyl polysulfides, the trisulfide and tetrasulfide variants demonstrated varied effects on the proliferation of murine epithelial cells. researchgate.net
Furthermore, research on novel derivatives of this compound has shown selective toxicity. Certain derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial cell membrane, while showing lower toxicity towards mammalian cells, suggesting a selective impact on cell proliferation. nih.gov In other studies involving related structures, the sulfide form was found to have the weakest antineoplastic activity and cytotoxicity compared to its sulfoxide (B87167) and sulfone counterparts. rsc.org This suggests that the oxidation state of the sulfur atom significantly influences the compound's effect on cell proliferation.
The table below details the observed effects of benzyl polysulfides on the proliferation of murine epithelial bEnd.3 cells.
| Compound | Effect on Cell Proliferation |
| Benzyl trisulfide | Different effect compared to tetrasulfide |
| Benzyl tetrasulfide | Different effect compared to trisulfide |
This table is based on research findings investigating the effects of benzyl polysulfides. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Sustainable Synthesis
Traditional synthetic routes to benzyl (B1604629) phenyl sulfide (B99878) and its derivatives often involve harsh reaction conditions, the use of stoichiometric and hazardous reagents, and the generation of significant waste. researchgate.net Consequently, a major thrust in current research is the development of novel, efficient, and environmentally benign catalytic systems for its synthesis.
One promising approach involves the use of ionic liquids. For instance, 1-propylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([SO3HPrMIm][OTf]) has been successfully employed as a dual-functional catalyst for the reaction of thioanisoles with benzyl alcohols. researchgate.net This method offers a green route to various benzyl phenyl sulfide derivatives in good to excellent yields under mild conditions. researchgate.net The synergistic effect of the cation and anion of the ionic liquid activates the reactants via hydrogen bonding, facilitating the dehydration of benzyl alcohol and the subsequent metathesis reaction. researchgate.netresearcher.life Another sustainable strategy utilizes dibenzyl ether as a starting material in a green synthesis route, further emphasizing the shift towards environmentally friendly chemical processes.
Heterogeneous catalysis also presents a viable path towards sustainable synthesis. Copper salts, for example, have been used to catalyze the reaction between phenyl dithiocarbamates and benzyl halides, providing a ligand- and additive-free method that utilizes readily available starting materials and an inexpensive catalyst. researcher.life Molybdenum-based catalysts, such as molybdenum blue supported on boron phosphate, have been investigated for the selective oxidation of this compound. researcher.life Furthermore, a reusable platinum-molybdenum oxide catalyst on a titanium dioxide support (Pt-MoOx/TiO2) has shown effectiveness in the reduction of sulfoxides and even the conversion of a sulfone to a sulfide using hydrogen gas. rsc.org The development of nanocatalysts, such as poly(ethylene oxide) (PEO) coated sulfonated copper ferrite (B1171679) nanoparticles, for the selective oxidation of sulfides to sulfoxides under mild and eco-friendly conditions is another active area of research. nanochemres.org
| Catalyst System | Reactants | Key Advantages |
| [SO3HPrMIm][OTf] (Ionic Liquid) | Thioanisoles, Benzyl Alcohols | Green, mild conditions, high yields, dual-functional catalyst researchgate.net |
| Copper Salts/Cs2CO3 | Phenyl dithiocarbamates, Benzyl Halides | Ligand/additive-free, inexpensive, readily available materials researcher.life |
| Molybdenum Blue/Boron Phosphate | This compound, Oxidant | Selective oxidation researcher.life |
| Pt-MoOx/TiO2 | Sulfoxides/Sulfones, H2 | Reusable, solvent-free, mild conditions rsc.org |
| CuFe2O4/PEO-SO3H Nanocatalyst | Sulfides, Urea-H2O2 | Reusable, eco-friendly oxidant, mild conditions nanochemres.org |
Exploration of New Reactivity Pathways and Mechanistic Insights
Understanding the fundamental reactivity of this compound is crucial for developing new synthetic methodologies and applications. Research in this area focuses on elucidating reaction mechanisms under various conditions.
The pyrolysis of this compound has been shown to proceed through a free-radical mechanism, involving the cleavage of the C-S bond to form a benzyl-phenylthiyl radical pair. tandfonline.com The major products of this process are toluene (B28343), thiophenol, diphenyldisulfide, and diphenylsulfide. tandfonline.comtandfonline.com In the presence of different solvents, the reactivity pathway can be altered. For instance, reaction in dense water leads to the formation of benzaldehyde (B42025) via a parallel solvolysis pathway, while in supercritical methanol (B129727), methylphenylsulfide and benzaldehyde are produced. tandfonline.comtandfonline.com
Photocleavage of the benzyl-sulfur bond has also been investigated, with evidence pointing towards a radical intermediate. nih.govacs.org The efficiency of this cleavage is influenced by substituents on the aromatic rings, with meta-substituted derivatives showing more significant variances than para-substituted ones. nih.gov
The oxidation of this compound is another area of active investigation. The reaction can be controlled to selectively produce either the corresponding sulfoxide (B87167) or sulfone. conicet.gov.ar The oxidation process can proceed through different mechanisms, including oxygen atom transfer or electron transfer, leading to different final products. researchgate.net For example, the oxidation of 2-phenyl-2-propyl phenyl sulfide and diphenylmethyl phenyl sulfide involves an initial electron transfer to form aryl sulfide radical cations. researcher.life
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insights into the properties and reactivity of this compound. DFT studies have been employed to understand reaction mechanisms, predict the effects of substituents, and analyze electronic structures. lookchem.comcore.ac.uk
For instance, DFT calculations have been used to investigate the electronic structure and sulfoxidation mechanism of nonheme manganese complexes with this compound as a substrate. These studies help in elucidating the intrinsic differences in the electronic structures of reactive species and their impact on reactivity. Computational methods have also been used to analyze the relationship between the electron densities on the sulfur atom in a series of sulfides, including this compound, and their oxidative facility. conicet.gov.ar It was found that a higher electron density on the sulfur atom facilitates the electrophilic attack during oxidation. conicet.gov.ar
Furthermore, computational studies have been used to analyze the sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectra of this compound. uu.nl These studies help in understanding the electronic transitions and the influence of ligand groups on the absorption edge, providing valuable information about the electronic environment of the sulfur atom. uu.nl The integration of such computational models with experimental results is crucial for the rational design of new catalysts and for predicting the outcome of chemical reactions.
Expansion of Biological Applications Beyond Antibacterial Activity
While the antibacterial properties of this compound derivatives have been a primary focus, research is expanding to explore other potential biological applications. The structural similarity of this compound to stilbenoids, which are known for their diverse pharmacological properties, suggests a broader therapeutic potential. bohrium.com
Recent studies have focused on the design and synthesis of novel this compound derivatives as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). researcher.lifebohrium.comnih.gov These studies have shown that the introduction of specific substituents, such as an isoprenyl group or electron-withdrawing groups, can enhance antibacterial activity. bohrium.com The proposed mechanism of action for some of these derivatives involves the destruction of the bacterial cell membrane. bohrium.comnih.gov Further research is aimed at understanding the structure-activity relationships to guide the design of more effective antibacterial agents with improved selectivity and lower toxicity. bohrium.com
Beyond antibacterial activity, derivatives of cajaninstilbene acid, which shares structural similarities with some modified benzyl phenyl sulfides, have shown anti-inflammatory effects. researchgate.net This suggests that this compound derivatives could also be explored for their potential as anti-inflammatory agents. The versatility of the this compound scaffold makes it an attractive starting point for the development of new therapeutic agents targeting a range of biological processes.
Advanced Material Science Applications
The application of this compound in material science is an emerging area with significant potential. While direct applications of the parent compound are not extensively documented, its derivatives and related structures are being explored for their utility in the synthesis of advanced materials.
This compound serves as a versatile intermediate in organic synthesis, which can be leveraged for the creation of more complex molecules with specific material properties. lookchem.com For example, it is used as a dyestuff intermediate, contributing to the formation of complex dye structures. lookchem.com Its role as a precursor in the synthesis of specialty chemicals also opens up possibilities for its incorporation into polymers and other materials. lookchem.com
A notable application is in the synthesis of benzhydrylamine resins, which are used as polymeric supports in peptide synthesis. google.com The synthesis involves the chlorination of this compound to form α-chlorothis compound, which is then reacted with a polystyrene resin. google.com This demonstrates the potential of this compound derivatives in the development of functional polymers for specialized applications. Further research in this area could focus on designing and synthesizing novel monomers and polymers derived from this compound with unique optical, electronic, or mechanical properties.
Q & A
Q. What are the established synthesis routes for benzyl phenyl sulfide, and how do reaction conditions vary?
this compound can be synthesized via four primary methods, including nucleophilic substitution and coupling reactions. Key variables such as reaction time (6–24 hours), solvent choice (e.g., ethanol, THF), base (e.g., KOH, NaH), and dispersant agents significantly influence yield and purity. For example, using ethanol as a solvent with KOH as a base under reflux conditions (80°C) achieves ~85% yield .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Characterization typically involves ¹H NMR (to confirm aromatic and benzyl proton environments), FT-IR (for S–C bond identification at ~650 cm⁻¹), and gas chromatography (GC) for purity assessment. Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, with Sn–C and Sn–O bond distances reported for related organotin-sulfide complexes .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Use chemical-resistant gloves (JIS T 8116 standard), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Avoid aquatic contamination due to its toxicity to marine life .
Q. What are the key applications of this compound in material science and medicinal chemistry research?
It serves as a precursor in synthesizing organosulfur polymers, ligands for metal complexes, and bioactive molecules with potential antimicrobial properties. Its thioether linkage enables unique electronic and steric effects in coordination chemistry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, boiling point)?
Contradictions in data (e.g., solubility in ethanol vs. hexane) may arise from impurities or measurement protocols. Validate results using GC-MS for purity checks and replicate experiments under controlled conditions (e.g., standardized temperature/pH). Cross-reference with crystallography data to confirm molecular interactions .
Q. What strategies optimize reaction yields in this compound synthesis?
Optimize solvent polarity (e.g., THF for better nucleophilicity) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics. Adjusting the base strength (e.g., NaH vs. K₂CO₃) can reduce side reactions, improving yields to >90% .
Q. How can single-crystal X-ray diffraction be optimized for determining this compound complexes?
Use slow evaporation in dichloromethane/hexane mixtures to grow high-quality crystals. Employ SHELX software for structure refinement and validate against known bond parameters (e.g., Sn–C: 2.136 Å, Sn–O: 2.393 Å in related tin-sulfide complexes) .
Q. What computational methods complement experimental data in studying molecular interactions?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations model solvent interactions. Compare results with XRD or NMR data to validate accuracy .
Q. How do variations in reaction conditions impact the stereochemistry of this compound derivatives?
Polar aprotic solvents (e.g., DMF) favor specific stereoisomers by stabilizing transition states. Steric effects from substituents (e.g., tert-butyl groups) can be analyzed via XRD to correlate reaction pathways with product configurations .
Q. What methodologies resolve conflicting NMR spectral data for derivatives?
Use 2D NMR techniques (e.g., COSY, HSQC) to distinguish overlapping proton signals. For ambiguous peaks, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) or cross-validate with high-resolution mass spectrometry (HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
